2-Methyl-3-methylidenepentan-1-ol
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Overview
Description
2-Methyl-3-methylidenepentan-1-ol is an organic compound with the molecular formula C₆H₁₂O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is part of a pentane chain with methyl and methylidene substituents
Mechanism of Action
Biochemical Pathways
Alcohols can be involved in various biochemical pathways. For instance, ethanol is metabolized in the liver through alcohol dehydrogenase to acetaldehyde, which is then further metabolized to acetate .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of alcohols depend on their size and structure. Small alcohols like ethanol are rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-methylidenepentan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-1,3-pentadiene with a suitable reagent to introduce the hydroxyl group. This can be done using hydroboration-oxidation, where the diene is first treated with borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the addition of the hydroxyl group to the diene. The reaction conditions typically include controlled temperature and pressure to optimize the reaction rate and product formation.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-methylidenepentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-Methyl-3-methylidenepentanal or 2-Methyl-3-methylidenepentanone.
Reduction: Formation of 2-Methyl-3-methylpentan-1-ol.
Substitution: Formation of 2-Methyl-3-methylidenepentyl halides.
Scientific Research Applications
2-Methyl-3-methylidenepentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-penten-1-ol: Similar structure but with a different position of the double bond.
2-Methyl-3-buten-2-ol: Contains a hydroxyl group on a different carbon atom.
2-Methyl-1-butanol: Lacks the double bond present in 2-Methyl-3-methylidenepentan-1-ol.
Uniqueness
This compound is unique due to its specific arrangement of the methyl and methylidene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-methyl-3-methylidenepentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h7-8H,2,4-5H2,1,3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOESDISDPTWALM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77103-98-1 |
Source
|
Record name | 2-methyl-3-methylidenepentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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